Jorumycin

Description

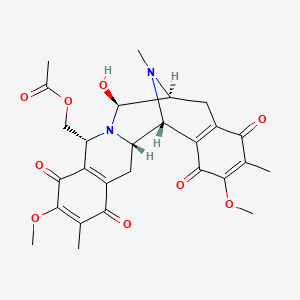

Structure

3D Structure

Properties

Molecular Formula |

C27H30N2O9 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl acetate |

InChI |

InChI=1S/C27H30N2O9/c1-10-21(31)13-7-15-20-19-14(22(32)11(2)26(37-6)24(19)34)8-16(28(20)4)27(35)29(15)17(9-38-12(3)30)18(13)23(33)25(10)36-5/h15-17,20,27,35H,7-9H2,1-6H3/t15-,16-,17-,20-,27-/m0/s1 |

InChI Key |

QCUVHQFXYHRYHX-PIHYCAAOSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

jorumycin |

Origin of Product |

United States |

Discovery and Isolation of Jorumycin

Source Organism: Jorunna funebris and Related Marine Mollusks

Jorumycin is a potent isoquinoline (B145761) alkaloid first isolated from the marine nudibranch Jorunna funebris. alfa-chemistry.comnio.res.in This species, commonly known as the dotted nudibranch, is a type of sea slug belonging to the family Discodorididae. slideshare.net Jorunna funebris is a shell-less marine gastropod mollusk found widely throughout the Indo-Pacific region, from the Red Sea and the Indian Ocean to Australia and Hawaii. slideshare.net

These marine mollusks are known to acquire and accumulate secondary metabolites from their diet, which often consists of marine sponges. nio.res.in Specifically, Jorunna funebris preys on sponges of the genus Xestospongia. slideshare.netnih.gov It is believed that the nudibranch sequesters and potentially modifies toxic isoquinoline quinone alkaloids from its sponge prey, using them as a chemical defense mechanism against predators. nih.gov this compound is found within the mantle and mucus secretions of Jorunna funebris, suggesting a defensive role for the compound. alfa-chemistry.comcmfri.org.in The presence of this and other bioactive compounds in Jorunna funebris highlights the intricate prey-predator chemical relationships in marine ecosystems and identifies these mollusks as a significant source of novel, pharmacologically relevant molecules. nih.gov

Extraction and Purification Methodologies (Historical and Contemporary)

The isolation of this compound from its natural source involves a multi-step process of extraction and purification, typical for marine natural products. Historically, the initial discovery involved the collection of Jorunna funebris specimens, from which the exterior layer and mucus were targeted for extraction.

The general procedure begins with the extraction of the mollusk tissues using organic solvents. This is a common first step for isolating bioactive compounds from marine organisms. Methods like maceration or Soxhlet extraction with solvents such as methanol and dichloromethane are employed to separate the crude extract containing a mixture of compounds from the biological matrix.

Following extraction, purification is necessary to isolate this compound from the complex mixture. This is primarily achieved through various chromatographic techniques. A common contemporary workflow would involve:

Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

Column Chromatography: The resulting fractions are then subjected to column chromatography. This technique uses a stationary phase (like silica gel or Sephadex) to separate compounds based on their differential adsorption and elution with a mobile phase of varying polarity.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, fractions containing this compound are typically processed using HPLC, often in a reversed-phase mode (RP-HPLC). This high-resolution technique allows for the precise separation of closely related compounds, yielding pure this compound.

The entire process is often guided by bioassays, where fractions are tested for their biological activity (e.g., cytotoxicity) to track the target compound throughout the purification steps.

Initial Characterization of Biological Activities

Initial studies on this compound revealed its significant and potent biological activities, particularly its antitumor and antimicrobial properties. alfa-chemistry.comcmfri.org.in The compound was identified as a highly cytotoxic agent against a variety of cancer cell lines.

Early research demonstrated that this compound could completely inhibit cell survival at concentrations as low as 50 ng/mL in mouse fibroblast cells. alfa-chemistry.com It showed even higher potency against several human and murine cancer cell lines, with an IC50 (the concentration required to inhibit the growth of 50% of cells) of 12.5 ng/mL. alfa-chemistry.com This potent cytotoxic activity is a hallmark of the bis-tetrahydroisoquinoline (bis-THIQ) class of natural products to which this compound belongs. The proposed mechanism of action for these compounds involves the alkylation and covalent modification of DNA, which ultimately leads to cell death.

In addition to its anticancer potential, this compound has also demonstrated antimicrobial activity. It has been shown to be effective against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. cmfri.org.in

Below is a summary of the reported cytotoxic activities of this compound against various cell lines.

Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50 (ng/mL) |

|---|---|---|

| P-388 | Murine Leukemia | 12.5 |

| A-549 | Human Lung Carcinoma | 12.5 |

| HT-29 | Human Colon Carcinoma | 12.5 |

| MEL-28 | Human Melanoma | 12.5 |

| NIH3T3 | Murine Transformed Fibroblasts | Potent Activity Reported |

Biosynthetic Pathways and Precursors of Jorumycin

Proposed Biosynthetic Routes for Tetrahydroisoquinoline Alkaloids

The core structure of jorumycin and related compounds is the tetrahydroisoquinoline (THIQ) motif. The biosynthesis of simple THIQs is generally understood to proceed through the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.orgnih.gov This process, an electrophilic aromatic substitution, forms the characteristic heterocyclic system. acs.org For the more complex bis-THIQ alkaloids, such as this compound, the biosynthesis is thought to involve the dimerization of two THIQ units, a process guided by specific enzymes. nih.gov

The fundamental building blocks for the this compound scaffold are derived from amino acids. Isotope-labeling studies on related THIQ alkaloids have provided strong evidence for the incorporation of specific amino acid precursors. For the related compound cyanocycline A, feeding experiments demonstrated that its core structure is assembled from tyrosine , ornithine , methionine, and either glycine (B1666218) or serine. acs.orgnih.gov In the biosynthesis of benzyltetrahydroisoquinoline alkaloids, a large and diverse group of THIQs, the pathway originates from dopamine (B1211576) and p-hydroxyphenylacetaldehyde, both of which are derivatives of tyrosine. nih.gov This suggests that tyrosine is a primary precursor for the isoquinoline (B145761) portions of this compound.

| Precursor Amino Acid | Role in Biosynthesis |

| Tyrosine | Serves as the foundational building block for the dopamine and p-hydroxyphenylacetaldehyde units that form the tetrahydroisoquinoline core. nih.gov |

| Ornithine | Implicated as a precursor in the biosynthesis of related tetrahydroisoquinoline alkaloids like cyanocycline A. acs.orgnih.gov |

The construction of the THIQ skeleton is not a spontaneous chemical event in nature; it is catalyzed by a specific class of enzymes.

Pictet-Spenglerases : The key ring-forming step, the Pictet-Spengler reaction, is catalyzed by enzymes known as Pictet-Spenglerases. nih.govnih.gov These enzymes facilitate the condensation and subsequent cyclization of a β-arylethylamine with an aldehyde or ketone. nih.gov This enzymatic control ensures high stereoselectivity and regioselectivity under mild physiological conditions, which is crucial for constructing the complex, multi-ring system of this compound. nih.gov The electron-rich aromatic rings, a feature of the precursors, are essential for this enzyme-mediated electrophilic aromatic substitution. nih.govacs.org

Methyltransferases : Following the formation of the core THIQ structure, further modifications are often introduced by other enzymes. Methyltransferases, for example, are responsible for adding methyl groups to specific positions on the molecule, a common feature in many complex alkaloids.

The reaction catalyzed by Pictet-Spenglerases is a critical step, leading to the formation of the central pentacyclic carbon skeleton of this compound and its congeners. nih.gov

Comparative Biosynthesis with Related Bis-Tetrahydroisoquinoline Alkaloids

This compound belongs to a larger family of marine-derived bis-THIQ antitumor antibiotics. researchgate.net This family includes well-known compounds such as the renieramycins , saframycins , and ecteinascidins (e.g., Ecteinascidin 743). nih.govresearchgate.net These molecules share a common structural core and are believed to arise from similar biosynthetic pathways. researchgate.net

The proposed biosynthesis for this entire class of alkaloids involves the dimerization of two functionalized tetrahydroisoquinoline units, which are themselves derived from amino acid precursors. The structural variations between this compound, renieramycin G, and jorunnamycin A arise from differences in the peripheral functional groups and oxidation states of the aromatic rings. nih.govnih.gov Synthetic efforts have often targeted multiple members of this family simultaneously, leveraging common intermediates that mirror the proposed biosynthetic branch points. nih.govnih.govdoi.org This biomimetic approach, which mimics the Pictet-Spengler reaction, underscores the conserved nature of the biosynthetic machinery across this alkaloid family. nih.govnih.gov

| Compound Family | Key Structural Relationship to this compound |

| Renieramycins | Share the core bis-tetrahydroisoquinoline quinone structure. nih.govmdpi.com |

| Jorunnamycin A | A very close structural analog and a potential biosynthetic precursor to this compound. nih.gov |

| Ecteinascidins | Possess a similar pentacyclic carbon skeleton but differ in the central ring system and side chains. nih.gov |

| Saframycins | Another related class of bis-THIQ alkaloids with a shared biosynthetic origin. researchgate.net |

Chemoenzymatic Approaches to Elucidating Biosynthetic Steps

The complexity of natural product biosynthesis often makes it difficult to study directly. Chemoenzymatic synthesis, which combines traditional organic chemistry with the use of isolated enzymes, has emerged as a powerful tool to probe and reconstruct these pathways. mdpi.comnih.gov

This approach has been applied to the synthesis of this compound's close relative, jorunnamycin A. researchgate.netresearchgate.net In one strategy, chemically synthesized substrates were converted through a series of enzymatic and chemical steps. For example, researchers used the enzyme SfmC, which catalyzes a Pictet-Spengler-type cyclization, to construct the pentacyclic intermediate. researchgate.net The broad substrate tolerance of such enzymes allows chemists to introduce synthetic analogs into the pathway, thereby creating novel compounds not found in nature and gaining insight into the enzyme's mechanism. beilstein-journals.org Subsequent chemical steps, such as a Salcomine-catalyzed oxidation, were used to complete the synthesis of jorunnamycin A. researchgate.netresearchgate.net These hybrid strategies provide an alternative and often more flexible route to accessing these complex natural products, confirming proposed biosynthetic steps and enabling the production of diverse analogs for further study. nih.govbeilstein-journals.org

Molecular and Cellular Mechanisms of Action of Jorumycin

DNA-Targeting Mechanisms

Jorumycin exerts its biological effects largely through targeting DNA. caltech.edunih.govcaltech.edudicp.ac.cn Its mechanism is believed to be similar to that of related bis-THIQ natural products like saframycins and renieramycins. caltech.educaltech.edu These interactions involve covalent modification of DNA and binding within the DNA minor groove, ultimately leading to cellular damage and death. caltech.edunih.govdicp.ac.cn

Covalent DNA Alkylation by Iminium Ion Formation

A key aspect of this compound's mechanism of action is its ability to act as an alkylating agent towards DNA. nih.govdicp.ac.cn this compound possesses a central pro-iminium ion functionality, which can exist as a carbinolamine or an α-aminonitrile motif. nih.govdicp.ac.cn This latent functionality becomes reactive, forming an iminium ion. caltech.edu Covalent modification of DNA occurs upon the loss of water from the carbinolamine or cyanide from the α-cyanoamine. nih.gov The hemi-aminal functionality located in this compound's C-ring serves as the latent iminium ion that facilitates this covalent binding to DNA. caltech.edu Studies on related compounds suggest that cellular reductants, such as dithiothreitol (B142953) (DTT), can play a role in activating the molecule by reducing quinone moieties to hydroquinones, a step considered essential for DNA alkylation in these structural classes. caltech.edu The resulting iminium intermediate is susceptible to nucleophilic attack, particularly by the N2 position of guanine (B1146940) bases in DNA. researchgate.net

DNA Minor Groove Binding

This compound and its related compounds, including ecteinascidin 743 and saframycins, are recognized as DNA minor groove binders. nih.gov This binding occurs within the narrow and shallow cleft of the DNA double helix. nih.gov Research on related structures indicates that specific portions of the molecule, such as the A and B rings, are involved in the interaction with the DNA minor groove. researchgate.net Small molecules that bind to the minor groove can disrupt the normal structure and function of DNA. mdpi.com This interaction can be sequence-specific, allowing for targeted binding to certain regions of the DNA. arrakistx.com

Induction of DNA Damage (e.g., Double-Strand DNA Cleavage)

The covalent modification of DNA by this compound ultimately culminates in cell death. nih.govdicp.ac.cn Following alkylation, the formation of reactive oxygen species or DNA-protein cross-links is suggested to lead to cell-cycle arrest or cell death. nih.gov Furthermore, studies have specifically observed the induction of double-strand DNA cleavage in the presence of this compound under aerobic conditions. caltech.edu This DNA cleavage is associated with the detection of superoxide (B77818) and hydroxyl radicals. caltech.edu Related DNA minor groove binders, such as PM01183, have also been shown to induce double-strand breaks in living cells, which subsequently trigger processes like S-phase accumulation and apoptosis. nih.govscilit.com DNA damage encompasses various alterations to the DNA structure, including strand breaks and cross-links, with double-strand breaks involving lesions on both DNA strands. ijpp.comjst.go.jp

Role of Reactive Oxygen Species in DNA Damage

Reactive Oxygen Species (ROS) play a significant role in the DNA damage induced by this compound, particularly under aerobic conditions. caltech.edu The observation of double-strand DNA cleavage coinciding with the presence of superoxide and hydroxyl radicals suggests that an aerobic oxidative mechanism contributes to this compound's broad bioactivity. caltech.edu While DNA alkylation is a primary mechanism, some research also highlights the importance of ROS-mediated damage. ROS are known to cause damage to cellular biomolecules, including DNA, by directly oxidizing nitrogenous bases and the deoxyribose backbone. ijpp.commdpi.com Hydroxyl radicals, in particular, are potent inducers of direct DNA damage. mdpi.com Oxidative stress, resulting from an imbalance between the production of radical species and the cell's antioxidant defenses, can lead to damage to various cellular components, including DNA. mdpi.com

Impact on Cellular Processes and Pathways

Beyond its direct interaction with DNA, this compound influences critical cellular processes and pathways, contributing to its potent cytotoxic and anticancer activities. frontiersin.org Its mechanism of action is understood to lead to cell death. nih.govdicp.ac.cn this compound has demonstrated significant cytotoxicity against a range of cancer cell lines. caltech.educaltech.edufrontiersin.org Its impact involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Alkaloids in general are known to suppress the development of cancer by modulating various signaling pathways that control cell multiplication, cell cycle progression, and metastasis. frontiersin.org

Induction of Regulated Cell Death Pathways

This compound has been shown to induce cytotoxicity in various cancer cell lines, including those resistant to apoptotic stimuli. researchgate.net While the precise mechanisms are still under investigation, studies on related tetrahydroisoquinoline alkaloids suggest potential pathways. Regulated cell death encompasses various mechanisms, including apoptosis, necroptosis, and ferroptosis, which are distinct at morphological and biochemical levels. dovepress.commdpi.comdojindo.com

Some marine-derived compounds, structurally related to the renieramycins (a family that includes compounds similar to this compound), have been shown to induce apoptosis. For instance, Renieramycin T has been observed to induce apoptosis in lung cancer cells by activating p53 and caspases-9 and -3, and by dramatically diminishing the level of Mcl-1 protein. nih.gov Another analog, Hydroquinone 5-O-Cinnamoyl Ester analog of Renieramycin M, induced apoptosis through a p53-dependent mechanism, leading to an imbalance in Bcl-2 family proteins (increasing BAX and decreasing BCL2) and activation of caspases-3 and -9. iiarjournals.orgiiarjournals.org It also suppressed the AKT survival signal. iiarjournals.org

While direct evidence for this compound's specific role in inducing necroptosis or ferroptosis is limited in the provided search results, the induction of regulated cell death is a key aspect of its cytotoxicity. researchgate.net Ferroptosis, characterized by iron-dependent accumulation of lipid-based reactive oxygen species, is a distinct form of regulated cell death that can be induced by various agents and plays a role in cancer treatment strategies. dovepress.commdpi.com Some ferroptosis-inducing agents have been shown to enhance apoptosis. nih.gov

Inhibition of Specific Molecular Targets (e.g., Enzymes, Proteins)

This compound is characterized as a novel alkaloid with DNA-binding capability. nih.gov This interaction with DNA is a primary mechanism underlying its cellular effects, leading to cell cycle arrest and impairment of transcription. nih.govnih.gov The saframycin-ecteinascidin family of antitumor agents, to which this compound is related, are known to bind and alkylate DNA, typically at the N2 position of guanine in the minor groove. wikipedia.orgguidetoimmunopharmacology.org This binding can induce DNA torsion. nih.gov

While specific enzymatic or protein targets directly inhibited by this compound were not extensively detailed in the search results, its DNA-binding activity suggests interference with processes that rely on DNA, such as transcription and replication. Studies on related compounds like Trabectedin (B1682994) highlight the complexity of their mechanisms, which include binding to DNA and influencing the interaction with DNA-binding proteins, including DNA repair proteins and transcription factors. wikipedia.orgaacrjournals.org

Comparison of Mechanism with Related Anti-Tumor Agents

This compound shares structural similarities with other tetrahydroisoquinoline alkaloids, particularly those from the saframycin and ecteinascidin families, such as Trabectedin (Ecteinascidin 743). researchgate.netnih.govnih.gov These compounds generally exhibit potent antitumor and antimicrobial activities and share a common bis-tetrahydroisoquinoline chemical moiety. nih.govresearchgate.net

Both this compound and Trabectedin have similar A and B ring structures that bind DNA. aacrjournals.org However, they differ in their C ring, which is thought to influence interactions with DNA-binding proteins. aacrjournals.org This structural difference likely contributes to variations in their biological activity profiles. For example, a synthetic compound related to this compound, Zalypsis (PM00104), showed a different pattern of in vivo antitumor activity compared to Trabectedin in certain tumor models, being more effective against some sarcomas but less effective against ovarian carcinoma. aacrjournals.org

Trabectedin is well-documented as a DNA minor groove binder that forms covalent bonds with guanine. wikipedia.orgguidetoimmunopharmacology.org This interaction interferes with transcription and can lead to DNA damage. wikipedia.orgnih.gov While this compound also binds DNA, the specifics of its interaction and the full spectrum of affected molecular processes in comparison to Trabectedin are areas of ongoing research. nih.govnih.gov

Another point of comparison lies in the induction of cell death pathways. Both Trabectedin and Lurbinectedin (another ecteinascidin analog) have been shown to induce apoptosis through both intrinsic and extrinsic pathways in various cancer cell lines. nih.gov While this compound is known to induce cytotoxicity and regulated cell death, detailed comparative studies on the specific cell death pathways activated by this compound versus Trabectedin were not prominently featured in the provided results. researchgate.net

The structural variations within the tetrahydroisoquinoline family, particularly in the C ring, are hypothesized to lead to different conformational features and potentially affect the stability of their DNA adducts, contributing to observed differences in activity among these related compounds. nih.gov

Chemical Synthesis and Derivative Design of Jorumycin

Total Synthesis Strategies

The total synthesis of jorumycin has been accomplished by several research groups, each employing unique strategies to construct the complex pentacyclic core and install the requisite stereochemistry. These approaches can be broadly categorized into those that mimic the natural biosynthetic pathway and those that diverge from it, often employing powerful catalytic methods to forge key bonds.

Biomimetic Synthetic Routes

Biomimetic syntheses of this compound and related bis-tetrahydroisoquinoline (bis-THIQ) alkaloids are inspired by the proposed natural pathway, which is believed to involve a Pictet-Spengler reaction. This reaction, catalyzed in nature by Pictet-Spenglerase enzymes, forms the tetrahydroisoquinoline motifs through the condensation of a β-arylethylamine with an aldehyde or ketone. nih.govnih.gov

Syntheses that rely on electrophilic aromatic substitution chemistry, such as the Pictet-Spengler reaction, are effective for constructing the natural pentacyclic core. nih.govresearchgate.net However, these biomimetic methods are often limited in their ability to produce a wide range of non-natural analogs, particularly those with modifications on the aromatic rings that would be incompatible with the electronic demands of the key cyclization step. nih.gov

Non-Biomimetic and Divergent Synthetic Approaches

To overcome the limitations of biomimetic routes and to facilitate the synthesis of a broader range of analogs for structure-activity relationship (SAR) studies, non-biomimetic and divergent strategies have been developed. These approaches deliberately avoid the traditional Pictet-Spengler cyclization for the core construction, instead relying on the power of modern synthetic methods, particularly asymmetric and transition-metal catalysis. nih.govnih.gov

A landmark in this area is the total synthesis of (–)-jorunnamycin A and (–)-jorumycin reported by the Stoltz group. nih.gov This strategy was designed to be "orthogonal" to the biosynthetic pathway, enabling the preparation of a diverse set of non-natural analogs that would be inaccessible through biomimetic routes. nih.gov The key to their approach is the use of transition-metal catalysis for the three major bond-forming events required to construct the pentacyclic framework. nih.govnih.gov This non-biomimetic approach allows for greater flexibility in the choice of starting materials and the introduction of functional groups that would not be tolerated in a Pictet-Spengler-based synthesis. nih.gov

The divergent nature of this strategy is particularly powerful. By constructing a key, late-stage intermediate, various analogs can be synthesized by applying different finishing steps. nih.gov The Stoltz synthesis provides access to the key bis-THIQ intermediate on a scale greater than 500 mg, which then serves as a branching point for the synthesis of derivatives with different oxygenation patterns on the A and E rings. nih.gov This flexibility is crucial for exploring the SAR of the this compound scaffold and developing new anticancer agents. nih.gov

A critical challenge in the total synthesis of this compound is the control of stereochemistry. The molecule contains multiple stereocenters, and its biological activity is highly dependent on the correct spatial arrangement of its atoms. Asymmetric catalysis has emerged as a powerful tool to address this challenge, enabling the enantioselective synthesis of the target molecule.

The non-biomimetic synthesis developed by the Stoltz group features a pivotal asymmetric catalytic hydrogenation step. nih.govresearchgate.netnih.gov This key transformation constructs the central C-ring lactam and sets four new stereocenters in a single, highly controlled operation from an achiral bis-isoquinoline precursor. nih.govnih.gov The reaction utilizes an iridium catalyst with a chiral ligand to achieve high levels of both enantioselectivity and diastereoselectivity. nih.govresearchgate.net

The optimization of this enantioselective hydrogenation was crucial for the success of the synthesis. The final optimized conditions employ an iridium catalyst, which was inspired by a system used in the industrial synthesis of Metolachlor, to direct the hydrogenation. nih.gov The reaction proceeds with high efficiency and stereocontrol, demonstrating the power of asymmetric catalysis to solve complex synthetic challenges. nih.gov

| Parameter | Details |

|---|---|

| Reaction Type | Enantioselective and Diastereoselective Hydrogenation |

| Substrate | Achiral bis-isoquinoline precursor |

| Catalyst System | Iridium-based catalyst with a chiral ligand |

| Key Outcomes | - Formation of the central C-ring lactam

|

| Significance | A single step achieves significant molecular complexity with high stereocontrol, enabling an efficient and asymmetric total synthesis. |

The non-biomimetic approach to this compound pioneered by the Stoltz group strategically employs transition-metal catalysis to construct the core structure, moving away from the traditional reliance on the Pictet-Spengler reaction. nih.govnih.gov This strategy hinges on three key bond-forming events that are all mediated by transition metals. nih.gov

The retrosynthetic analysis of this approach reveals a disconnection of the pentacyclic core that leads back to two isoquinoline (B145761) monomers. nih.gov The key bond-forming events are:

C-H Cross-Coupling: The central biaryl bond that connects the two isoquinoline units is formed via a C-H cross-coupling reaction. This modern coupling method allows for a more convergent and flexible assembly of the bis-isoquinoline backbone. nih.gov

Asymmetric Hydrogenation: As detailed in the previous section, an iridium-catalyzed asymmetric hydrogenation is used to form the central piperazinone ring and establish the stereochemistry of the molecule. nih.gov

Palladium-Catalyzed Hydroxylation: The final oxygenation of the aromatic rings to install the phenol (B47542) and quinone functionalities is achieved through late-stage C-H oxidation, which in the optimized route involves a palladium-catalyzed hydroxylation event. nih.gov

The use of transition-metal catalysis for these key transformations is a hallmark of this non-biomimetic strategy, providing a powerful and flexible platform for the synthesis of this compound and its analogs. nih.gov

Efficiency and Scalability of Current Synthetic Methodologies

The efficiency and scalability of a synthetic route are critical considerations, particularly for a compound with therapeutic potential like this compound. An ideal synthesis should be concise (few steps), high-yielding, and amenable to the production of gram-scale quantities for preclinical and clinical studies.

| Synthetic Strategy | Key Reaction | Longest Linear Sequence | Overall Yield | Reference |

|---|---|---|---|---|

| Biomimetic (Chen) | Pictet-Spengler Cyclization | Not explicitly stated for this compound, but 18.1% for Jorunnamycin A | High for Jorunnamycin A | acs.orgnih.gov |

| Non-Biomimetic (Stoltz) | Asymmetric Hydrogenation / Transition-Metal Catalysis | 16 steps | 0.17% | nih.gov |

| Biomimetic (Zhu) | Pictet-Spengler Cyclization | Mentioned as similarly brief to Stoltz's synthesis | Not explicitly stated | nih.gov |

Semisynthesis of this compound and Analogs

Semisynthesis, which involves the chemical modification of a naturally occurring or readily available starting material, offers an alternative and often more direct route to complex molecules like this compound. This approach can be particularly advantageous if a related natural product can be isolated in larger quantities.

Design and Synthesis of this compound Analogs and Derivatives

The intricate molecular architecture and significant biological activity of this compound have spurred considerable interest in the design and synthesis of its analogs and derivatives. Research in this area aims to explore the structure-activity relationships (SAR), improve the therapeutic index, and develop more efficient synthetic routes to this complex natural product.

Chemical Modifications and Structural Diversification

The quest for novel this compound analogs has led to innovative synthetic strategies that move beyond mimicking the biosynthetic pathway. Traditional syntheses often relied on electrophilic aromatic substitution chemistry, such as the Pictet-Spengler reaction, which limited the scope of accessible analogs to those structurally very similar to the natural product. nih.gov

A significant advancement in the diversification of this compound's structure involves a non-biomimetic approach centered on transition-metal catalysis. This strategy allows for the construction of the core bis-tetrahydroisoquinoline (bis-THIQ) scaffold through the coupling of two distinct isoquinoline monomers. This method provides inherent modularity, enabling the introduction of a wide array of chemical modifications to either of the isoquinoline units before their coupling. This flexibility facilitates the preparation of a diverse set of non-natural analogs with variations in the aromatic rings, which is challenging to achieve through biomimetic routes. researchgate.netnih.gov

Key chemical modifications and structural diversification strategies include:

Varying Substitution Patterns: The modular synthesis allows for the use of isoquinoline building blocks with different substitution patterns on the aromatic rings. This includes the introduction of electron-withdrawing or electron-donating groups to probe their effects on biological activity and metabolic stability.

Modification of the Quinone Rings: The A- and E-rings of the this compound scaffold, which are quinones in the natural product, are prime targets for modification. Analogs with different oxygenation patterns, or even the complete removal of oxygen substituents, have been synthesized to understand their role in the compound's mechanism of action. nih.gov

The ability to generate this structural diversity is crucial for developing a comprehensive understanding of the SAR of the this compound class of compounds and for identifying derivatives with improved pharmacological profiles.

Modular Synthesis Approaches for Late-Stage Diversification

A key strategy in the efficient generation of a library of this compound analogs is the adoption of a modular synthesis that allows for late-stage diversification. This approach involves the synthesis of a common, advanced intermediate that can be readily converted into a variety of final products through a series of divergent chemical transformations.

The synthetic approach developed by Stoltz and coworkers exemplifies this strategy. nih.gov Their retrosynthetic analysis disconnects the this compound scaffold into two isoquinoline monomers. These monomers can be synthesized independently and then coupled together in a convergent manner. The resulting bis-isoquinoline intermediate serves as a crucial branching point for diversification.

One of the pivotal steps in this modular approach is a late-stage C-H oxidation of the arenes. nih.gov This allows for the introduction of hydroxyl groups onto the aromatic rings at a late stage in the synthesis, after the core scaffold has been assembled. This is a powerful tool for creating analogs with different oxygenation patterns on the A and E rings, which are known to be important for the biological activity of this compound.

The key features of this modular, late-stage diversification approach are:

Convergent Assembly: The coupling of two pre-functionalized isoquinoline monomers allows for the rapid assembly of the complex core structure.

Common Intermediate: A key bis-tetrahydroisoquinoline intermediate serves as a versatile platform for a range of subsequent chemical modifications.

Late-Stage Functionalization: The introduction of key functional groups, such as hydroxyls via C-H oxidation, at the end of the synthetic sequence maximizes efficiency and allows for the generation of a diverse library of analogs from a single precursor.

This modular and divergent strategy is highly advantageous for medicinal chemistry programs, as it enables the systematic exploration of the chemical space around the this compound scaffold to identify new derivatives with enhanced potency and selectivity.

Spectroscopic and Chromatographic Techniques for Compound Validation

The synthesis of this compound and its analogs requires rigorous characterization and purification to ensure the structural integrity and purity of the final compounds. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the stereochemistry of the molecule.

| Technique | Application in this compound Synthesis |

| ¹H NMR | Used to determine the number and environment of protons, confirm the presence of key functional groups, and analyze the stereochemistry through coupling constants. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule, confirming the number of carbon atoms and their hybridization states. |

| Mass Spectrometry (MS) | Used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition. |

Chromatographic Techniques:

Chromatography is indispensable for the purification and purity assessment of this compound and its analogs. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

| Technique | Application in this compound Synthesis |

| Reverse-Phase HPLC | The primary method for purifying the final compounds and synthetic intermediates. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA). |

| Chiral HPLC | Essential for separating enantiomers and determining the enantiomeric excess (ee) of asymmetrically synthesized compounds. This is particularly important for confirming the stereochemical outcome of key reactions like the asymmetric hydrogenation used in the Stoltz synthesis. nih.gov |

| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | A powerful analytical tool that combines the high separation efficiency of UHPLC with the sensitive detection and structural information provided by mass spectrometry. It is used for reaction monitoring, purity analysis, and characterization of the synthesized compounds. nih.gov |

The following table provides an example of a typical purification and analysis workflow for a this compound analog:

| Step | Technique | Purpose |

| 1. Crude Product Analysis | UHPLC-MS | To assess the reaction conversion and identify the desired product and major byproducts. |

| 2. Purification | Preparative Reverse-Phase HPLC | To isolate the target compound from the crude reaction mixture. |

| 3. Purity Assessment | Analytical Reverse-Phase HPLC | To determine the purity of the isolated compound (typically >95%). |

| 4. Enantiomeric Excess Determination | Chiral HPLC | To measure the enantiomeric purity of the final product. |

| 5. Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure and elemental composition of the purified compound. |

Through the systematic application of these spectroscopic and chromatographic techniques, researchers can confidently validate the structure and purity of the synthesized this compound analogs, which is a prerequisite for any subsequent biological evaluation.

Structure Activity Relationship Sar Studies of Jorumycin and Its Analogs

Identification of Key Pharmacophoric Elements

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and trigger its biological response. For Jorumycin and other saframycins, key pharmacophoric elements are associated with their ability to bind and alkylate DNA. While specific detailed studies solely focused on the this compound pharmacophore were not extensively found in the search results, related compounds like Trabectedin (B1682994) (Ecteinascidin 743), another marine-derived DNA binder, provide insights into potential key features. Trabectedin is known to bind within the minor groove of DNA, specifically at guanine (B1146940) residues, forming covalent bonds. wikipedia.orgguidetopharmacology.org This suggests that functional groups capable of interacting with the DNA minor groove and facilitating alkylation are likely critical pharmacophoric elements in this class of compounds. The core tetrahydroisoquinoline framework and associated functional groups within the saframycin structure are expected to play significant roles in DNA recognition and binding.

Impact of Structural Modifications on Biological Activity

Structural modifications to the this compound scaffold and its analogs can dramatically alter their biological activity. These modifications can include changes to functional groups, substituents, and stereochemistry.

Influence of Functional Groups and Substituents

Stereochemical Considerations and Their Role in Potency

Stereochemistry plays a vital role in the biological activity of complex molecules like this compound. The precise three-dimensional arrangement of atoms and functional groups dictates how the molecule interacts with its biological target, such as DNA or proteins. Different stereoisomers can exhibit vastly different potencies and selectivities. Although detailed stereochemical SAR studies specifically on this compound were not found, the importance of stereochemistry is well-established for related natural products and their synthetic analogs in drug discovery. For example, for the compound viloxazine, the (S)-(-)-isomer is significantly more pharmacologically active than the (R)-(+)-isomer. google.com This principle applies broadly to chiral molecules interacting with biological systems, suggesting that the specific stereochemistry of this compound is crucial for its observed activity.

SAR in Relation to Specific Cellular Targets

The biological effects of this compound and its analogs are mediated through interactions with specific cellular targets. SAR studies help to understand which structural features are important for targeting particular pathways or molecules within the cell. While comprehensive data on this compound's cellular targets were not provided, related compounds like Trabectedin are known to primarily target DNA, interfering with transcription and other DNA-templated processes. wikipedia.org The structural elements responsible for DNA minor groove binding and alkylation are therefore key determinants of this activity. guidetopharmacology.org Studies involving molecular docking of various alkaloids, including this compound, to specific proteins like IFIT5 have been conducted to assess their inhibitory potential, indicating that computational methods are used to explore potential protein targets and the structural features involved in these interactions. ajol.infoscribd.comresearchgate.net

Development of Non-Natural Analogs with Modified Activity Profiles

Based on SAR insights, non-natural analogs of this compound and other saframycins have been developed with the aim of improving potency, reducing toxicity, or altering the spectrum of activity. These efforts involve synthesizing compounds with targeted modifications to the core structure. The development of synthetic routes for complex marine natural products like Trabectedin highlights the feasibility of creating analogs. newdrugapprovals.org By systematically altering functional groups, substituents, and stereocenters, researchers can probe the SAR and design compounds with desired pharmacological profiles. While specific examples of non-natural this compound analogs with detailed modified activity profiles were not extensively covered in the search results, the general approach in natural product drug discovery involves creating libraries of analogs to explore the chemical space around the parent compound and identify derivatives with enhanced therapeutic potential. researchgate.net

Preclinical Pharmacological Investigations of Jorumycin

In Vitro Efficacy Studies

In vitro studies assess the biological activity of a compound using cell cultures or other non-living systems. advancedsciencenews.com Jorumycin has been evaluated for its cytotoxic and antimicrobial properties.

Cytotoxicity against Diverse Cancer Cell Lines (e.g., A549, HCT116, MCF-7)

This compound has demonstrated potent cytotoxicity against a diverse panel of cancer cell lines. researchgate.netmdpi.com Studies have reported subnanomolar to low nanomolar GI₅₀ values (1.9–24.3 nM) across various cancer cell lines. researchgate.net Specifically, this compound has shown effectiveness against human lung cancer cell lines (A549), breast cancer cell lines (MCF-7), and human colorectal cancer cell lines (HCT-116). researchgate.netmdpi.com

Early studies indicated that this compound exhibited antiproliferative activity with an IC₅₀ value of 12.5 ng/mL against P-388 murine leukemia, A549 human lung alveolar cancer, HT-29 human colorectal cancer, and MEL28 human melanoma cell lines. mdpi.comsci-hub.se More recent investigations using a semisynthetic version of this compound reported even higher potency, with IC₅₀ values of 0.57 nM in human colon cancer cells (HCT116), 0.76 nM in human lung cancer cells (QG56), and 0.49 nM in human prostate cancer cells (DU145). mdpi.com

The following table summarizes some reported in vitro cytotoxicity data for this compound:

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT116 | Human Colon | 0.57 | mdpi.com |

| QG56 | Human Lung | 0.76 | mdpi.com |

| DU145 | Human Prostate | 0.49 | mdpi.com |

| P-388 | Murine Leukemia | ~24.3 | researchgate.netmdpi.comsci-hub.se |

| A549 | Human Lung | ~1.9-24.3 | researchgate.netmdpi.comsci-hub.se |

| HT-29 | Human Colorectal | ~12.5 ng/mL | mdpi.comsci-hub.se |

| MEL28 | Human Melanoma | ~12.5 ng/mL | mdpi.comsci-hub.seaast.edu |

| MCF-7 | Human Breast | ~1.9-24.3* | researchgate.netnih.gov |

| NIH 3T3 | Mouse Fibroblast | ~50 ng/mL (complete inhibition) | mdpi.com |

*Note: Where a range or approximate value is given, it reflects variations reported across different studies or formats (ng/mL vs. nM). 12.5 ng/mL is approximately equivalent to 24.3 nM based on the molecular weight of this compound (522.5 g/mol ).

Studies have also indicated that this compound can induce cytotoxicity in human malignant melanoma cells (MEL-28). aast.eduresearchgate.net

Evaluation against Drug-Resistant Cell Lines

Research has explored the effectiveness of this compound against drug-resistant cancer cell lines. This compound has demonstrated cytotoxicity against cell lines resistant to apoptosis, including HCT-116, A549, and DU145. researchgate.net The ability of compounds to overcome drug resistance is a critical aspect of preclinical evaluation. drugtargetreview.comnih.govmdpi.com

Antimicrobial Activity against Bacterial Strains

Beyond its anticancer properties, this compound has also shown antimicrobial activity. mdpi.com It has demonstrated activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. Marine organisms, including the nudibranch from which this compound was isolated, are known sources of compounds with antimicrobial properties. uit.nof1000research.com

In Vivo Efficacy Studies in Animal Models

In vivo studies, typically conducted in animal models, are essential for assessing the efficacy of a compound within a complex biological system and are often a regulatory requirement before clinical trials. advancedsciencenews.compharmaron.com

Murine Xenograft Models of Cancer

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of potential drug candidates. mdpi.comnih.gov While specific detailed data for this compound in murine xenograft models were not extensively available in the provided snippets, related synthetic alkaloids have been evaluated in such models. For instance, PM00104, a synthetic alkaloid related to this compound, has shown broad in vivo antitumor activity in preclinical studies. ascopubs.org Studies on the total synthesis of this compound and related compounds mention the necessity of in vivo studies to determine actual efficacy. escholarship.orgresearchgate.net Another marine-derived compound, Renieramycin M, which shares structural similarities with this compound, has shown significant reduction in tumor volume and metastatic infiltration in a murine model of breast cancer. scienggj.org

Other Relevant Animal Models of Disease

While the primary focus for this compound appears to be cancer, animal models are also used to study other diseases and the potential therapeutic effects of compounds. pharmaron.commdpi.com However, specific details regarding this compound's evaluation in other relevant animal models of disease were not found in the provided search results. Animal models play a vital role in understanding the pharmacokinetics, safety, and efficacy of potential drugs. mdpi.com

Pharmacodynamic Biomarker Identification in Preclinical Models

Identifying pharmacodynamic biomarkers is crucial for understanding a compound's mechanism of action and predicting its efficacy and potential for resistance in preclinical models. While specific pharmacodynamic biomarkers for this compound are not extensively detailed in the available information, studies on structurally related marine-derived compounds provide insights into potential areas of investigation. For instance, gamma-H2AX foci have been suggested as a potential pharmacodynamic biomarker for PM00104 (Zalypsis), a synthetic tetrahydroisoquinolone alkaloid structurally similar to marine organisms and derived from the structure of this compound and renieramycin J thieme-connect.de, mdpi.com. Further research is needed to identify and validate specific pharmacodynamic biomarkers directly associated with this compound's activity in preclinical models mdpi.com.

Resistance Mechanisms in Preclinical Settings

Understanding the mechanisms by which cancer cells develop resistance to therapeutic agents is essential for designing effective treatment strategies. Preclinical investigations into this compound have indicated that the compound exhibits cytotoxicity even in cell lines that are resistant to apoptotic stimuli , suggesting an ability to overcome certain intrinsic resistance mechanisms related to apoptosis pathways.

Mechanisms of Intrinsic and Acquired Resistance

Intrinsic resistance refers to pre-existing mechanisms within cancer cells that limit the effectiveness of a drug, while acquired resistance develops after exposure to the therapeutic agent mdpi.com. This compound's activity against cells resistant to apoptotic signals suggests it may bypass some of the inherent cellular defenses that prevent programmed cell death .

Acquired resistance in cancer can arise through various mechanisms, including increased drug efflux mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (Pgp/MDR1), MRP1, and BCRP, which pump drugs out of the cell mdpi.com, ingentaconnect.com. Other mechanisms include alterations in the drug target or the upregulation of efflux pumps mdpi.com. While these are general mechanisms of resistance in cancer, their specific involvement in acquired resistance to this compound would require dedicated investigation.

Strategies to Overcome Resistance in Preclinical Models

Strategies to overcome drug resistance in preclinical models often involve chemical modification of the compound or combination therapy with other agents nih.gov. For marine-derived compounds and their analogues, exploring combinations that target different pathways or bypass resistance mechanisms is a key approach. For example, studies on Ecteinascidin-743 (Trabectedin), a compound in the same chemical family as this compound, have suggested that targeting the NF-κB signaling pathway could be a strategy to influence factors affecting hypoxia, apoptosis, and stemness in glioblastoma cells jptcp.com.

Combination treatments with other cytotoxic agents have shown promise in overcoming resistance and enhancing efficacy for related compounds. Renieramycin M, which belongs to the same chemical family as ET-743 and is structurally related to this compound, demonstrated synergistic effects with doxorubicin (B1662922) in a breast cancer murine model, leading to reduced tumor volume and decreased metastatic infiltration scienggj.org. Similarly, Zalypsis (PM00104), derived from the structure of this compound and renieramycin J, has shown synergy with platinum-based agents in vitro thieme-connect.de. These findings suggest that combination strategies could be a viable approach to overcome potential resistance to this compound in preclinical settings.

Synergistic Effects with Other Therapeutic Agents in Preclinical Models

Investigating the synergistic effects of this compound with other therapeutic agents in preclinical models is important for developing potentially more effective treatment regimens and potentially mitigating resistance. While direct preclinical data specifically detailing this compound's synergistic effects with other agents is limited in the provided search results, studies on structurally related marine compounds highlight the potential for such combinations scienggj.org, thieme-connect.de.

Renieramycin M, a related tetrahydroisoquinoline alkaloid, has been shown to exhibit synergistic cytotoxicity with doxorubicin in MCF-7 breast cancer cells researchgate.net. This combination led to enhanced cell killing, increased apoptosis, and influenced cell cycle progression researchgate.net. Furthermore, in a breast cancer murine model, the combination of Renieramycin M and doxorubicin significantly reduced tumor volume and metastatic burden scienggj.org.

Another related compound, Zalypsis (PM00104), which shares structural features with this compound, has demonstrated in vitro synergy with platinum-based agents thieme-connect.de. These observations with related marine alkaloids suggest that this compound may also exhibit synergistic effects when combined with certain chemotherapeutic agents, warranting further investigation in preclinical combination studies.

Preclinical studies have shown this compound's cytotoxic activity against various cancer cell lines. The following table summarizes some of the reported in vitro cytotoxicity data:

| Compound | Cell Line | IC50 (ng/mL) | Source |

| This compound | P388 (murine leukemia) | 12.5 | researchgate.net |

| This compound | A549 (human lung cancer) | 12.5 | researchgate.net |

| This compound | HT29 (human colon cancer) | 12.5 | researchgate.net |

| This compound | MEL28 (human melanoma) | 12.5 | researchgate.net |

| This compound | MEL-28 (Human malignant melanoma) | -6.8 Kcal/mol (Binding Energy to IFIT5) | researchgate.net, aast.edu |

Note: The value for MEL-28 from sources researchgate.net and aast.edu represents a binding energy to IFIT5 from computational docking, not a direct measure of cytotoxicity (IC50).

Advanced Research and Future Directions for Jorumycin

Elucidation of Complete Biosynthetic Pathway and Enzyme Characterization

The biosynthesis of Jorumycin and related bis-THIQ natural products is a complex process that has inspired numerous synthetic strategies. nih.govnih.gov The core structure is understood to be forged by the action of Pictet-Spenglerase enzymes, which catalyze the key Pictet-Spengler reaction. nih.gov This reaction is a cornerstone of the biosynthetic pathway, responsible for constructing the characteristic tetrahydroisoquinoline motifs of the molecule. nih.gov The family of THIQ alkaloids, which includes this compound, Renieramycins, and Ecteinasicdins, is believed to share similar biosynthetic origins. researchgate.netresearchgate.net

While these foundational steps are recognized, the complete, sequential biosynthetic pathway for this compound remains to be fully elucidated. Future research is directed toward identifying the specific gene cluster responsible for this compound production in its natural source, the marine nudibranch Jorunna funebris, or its potential symbiotic microorganisms. A critical goal is the characterization of all enzymes involved in the pathway, from the initial precursor assembly to the final tailoring steps, such as oxidations and methylations. beilstein-journals.org This includes enzymes like N-methyltransferases, oxidoreductases, and potentially polyketide synthases or nonribosomal peptide synthetases (NRPS) that may assemble the molecular backbone. researchgate.netrsc.org A comprehensive understanding of these biocatalysts will not only demystify the natural production of this compound but also open avenues for chemo-enzymatic synthesis and the engineered biosynthesis of novel derivatives. researchgate.net

Development of Targeted Delivery Systems for this compound

A significant challenge with potent cytotoxic agents like this compound is delivering the compound specifically to target cells, thereby maximizing efficacy while minimizing systemic toxicity. juniperpublishers.commdpi.com The development of targeted delivery systems is a crucial future direction for the clinical translation of this compound. Research in this area would focus on encapsulating this compound within various nanocarriers to improve its pharmacokinetic properties and enable targeted delivery. mdpi.com

Potential delivery platforms that could be explored for this compound include:

Lipid-based Nanoparticles (e.g., Liposomes): These systems can encapsulate hydrophobic drugs, improve solubility, and can be surface-modified with ligands (such as antibodies or peptides) to target receptors overexpressed on cancer cells. mdpi.comimrpress.com

Polymeric Nanoparticles: Using biocompatible polymers, these nanoparticles can be engineered for controlled, sustained release of this compound at the tumor site. imrpress.com Their surfaces can also be functionalized for active targeting. dovepress.com

Inorganic Nanoparticles: Materials like gold or silica nanoparticles offer stable platforms for drug delivery. mdpi.comimrpress.com

Albumin-based Nanoparticles: Leveraging carriers like serum albumin can enhance biocompatibility, reduce immunogenicity, and improve tumor accumulation through effects like the enhanced permeability and retention (EPR) effect. dovepress.com

The goal of these systems is to alter the biodistribution of this compound, concentrating it in diseased tissues and shielding healthy tissues from its potent cytotoxic effects, which is a key step toward realizing its therapeutic potential. juniperpublishers.com

Rational Design of Next-Generation this compound Analogs with Enhanced Profiles

The rational design of new this compound analogs is a promising strategy to develop next-generation compounds with improved therapeutic profiles, such as enhanced potency, better metabolic stability, or a broader spectrum of activity. caltech.edumonash.edu A significant breakthrough in this area has been the development of non-biomimetic synthetic routes. nih.govnih.gov Traditional syntheses often mimic the natural biosynthetic pathway, which limits the types of accessible analogs. nih.govcaltech.edu In contrast, modern strategies using transition-metal catalysis have deliberately diverged from the biomimetic approach, enabling the creation of a more diverse set of non-natural analogs that were previously inaccessible. nih.govresearchgate.netblogspot.com

This advanced synthetic capability allows for systematic exploration of the this compound structure-activity relationship (SAR). nih.govnih.gov Key areas of modification include:

Altering Aromatic Ring Substitution: Introducing electron-withdrawing groups is a known strategy to improve metabolic stability, a noted weakness of smaller bis-THIQ compounds like this compound. nih.gov

Modifying Oxygenation Patterns: The location and degree of oxygenation on the terminal aromatic rings have been shown to be important for cytotoxic activity. nih.gov

Stereochemical Modifications: The synthesis of epimers, such as 3-epi-jorumycin, has been accomplished, and preliminary evaluations show that these analogs can retain significant cytotoxicity, providing new insights for SAR studies. nih.gov

Research has already yielded analogs with varying degrees of oxygenation and evaluated their cytotoxic potency, providing a foundation for the design of future derivatives with optimized properties. nih.gov

| Compound | Description | IC₅₀ vs. A549 Lung Cancer (nM) | IC₅₀ vs. HCT116 Colon Cancer (nM) |

|---|---|---|---|

| This compound | Natural Product | 0.24 | 0.57 |

| Analog 31 | Non-oxygenated framework | 2.0 | 2.1 |

| Analog 32 | Partial oxygenation (E-ring) | 1.5 | 1.5 |

| Analog 33 | Partial oxygenation (A-ring) | 0.50 | 0.72 |

| Jorunnamycin A | Fully oxygenated precursor | 0.27 | 0.59 |

Table 1: Cytotoxicity (IC₅₀ values) of this compound and rationally designed non-natural analogs against human cancer cell lines. Data sourced from Welin et al., 2018. nih.gov

Exploration of Additional Therapeutic Applications Beyond Current Scope

While the primary focus of this compound research has been its exceptionally potent anticancer activity, its structural class suggests potential for other therapeutic uses. nih.govnih.gov The bis-THIQ natural products are known to possess strong antibiotic character against both gram-positive and gram-negative bacteria. nih.govnih.gov This dual activity profile positions this compound and its analogs as potential leads for development in infectious diseases, particularly in the context of rising antimicrobial resistance.

Related tetrahydroisoquinoline antibiotics, such as lemonomycin, have demonstrated potent activity against bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com Future research should involve systematic screening of this compound and its synthetic analogs against a broad panel of pathogenic bacteria, including multidrug-resistant strains. mdpi.com Investigating the mechanism of antibacterial action will be critical to determine if it differs from its DNA-alkylating cytotoxic mechanism and to assess its potential as a novel antibiotic scaffold.

Integration of Computational Approaches in this compound Research

Computational chemistry and molecular modeling are powerful tools that can accelerate drug discovery and development by providing insights at the atomic level. mdpi.com The integration of these approaches into this compound research represents a vital future direction for understanding its mechanism of action and for designing novel analogs.

The established mechanism of action for this compound involves the covalent modification of DNA. nih.gov Molecular docking could be employed to model the non-covalent binding of this compound within the minor groove of DNA, identifying preferential binding sequences and orientations that precede the alkylation event. mdpi.commdpi.com

Following docking, molecular dynamics (MD) simulations can provide a dynamic picture of the this compound-DNA complex over time. mdpi.comyoutube.com MD simulations would be invaluable for:

Assessing the stability of the non-covalent complex.

Simulating the conformational changes in both this compound and DNA upon binding.

Providing insights into the energetics of binding and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. osti.gov

Modeling the structure of the final covalent adduct to understand how it distorts the DNA helix and leads to downstream cellular consequences like cell-cycle arrest. nih.gov

These simulations can be used to compare different analogs, helping to rationalize experimentally observed differences in activity and guiding the design of new molecules with enhanced DNA-binding affinity or alkylating efficiency. osti.gov

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov This approach could be applied to discover novel scaffolds that mimic the DNA-binding properties of this compound. Using the this compound-DNA interaction model as a template, virtual screening could identify new compounds with different core structures but similar pharmacophoric features required for DNA recognition. This method offers a rapid and cost-effective way to expand the chemical space for this class of DNA-alkylating agents, potentially leading to the discovery of entirely new chemotypes with therapeutic potential.

Novel Synthetic Methodologies for Sustainable Production of this compound and Derivatives

The sustainable production of structurally complex natural products like this compound presents a significant challenge in modern medicinal chemistry. Traditional synthetic routes, while effective, often involve numerous steps, harsh reagents, and generate considerable waste, limiting their scalability and environmental viability. Consequently, research has increasingly focused on developing novel, more efficient, and sustainable methodologies. These advanced strategies aim to reduce step counts, minimize environmental impact through green chemistry principles, and expand the accessibility of this compound derivatives for further pharmacological investigation.

A pivotal shift in the synthesis of this compound involves moving away from biomimetic strategies, which have historically relied on electrophilic aromatic substitution chemistry like the Pictet-Spengler reaction. nih.govnih.gov While elegant, these methods can be limited in the scope of derivatives they can produce. nih.gov Modern approaches increasingly harness the power of transition-metal catalysis, which offers orthogonal and highly efficient bond-forming capabilities. nih.gov

Comparison of Key Synthetic Strategies for this compound and Precursors

| Synthetic Strategy | Key Reaction Type | Number of Steps (Linear) | Overall Yield | Primary Advantage | Reference |

|---|---|---|---|---|---|

| Non-Biomimetic Catalysis | Transition-Metal Catalysis (e.g., Asymmetric Hydrogenation) | 16 (for this compound) | 0.17% (for this compound) | Access to diverse, non-natural analogs with varied electronic properties. | nih.govnih.gov |

| Convergent Biomimetic | Pictet-Spengler Cyclization | Not specified for this compound | 18.1% (for Jorunnamycin A) | High efficiency and yield from an economical starting material (L-tyrosine). | nih.govacs.org |

Future Directions in Sustainable Synthesis

Looking ahead, the integration of green chemistry principles is poised to further revolutionize the production of this compound and its derivatives. rsc.orgmdpi.com Methodologies such as biocatalysis and continuous flow chemistry represent the next frontier for sustainable pharmaceutical manufacturing. nih.govrsc.orgexplorationpub.com

Biocatalysis: The use of enzymes or whole-cell systems offers a powerful tool for performing highly selective reactions under mild, aqueous conditions, thereby reducing reliance on toxic solvents and reagents. mdpi.comrsc.orgmdpi.com The natural biosynthesis of this compound involves Pictet-Spenglerase enzymes, suggesting that engineered biocatalysts could be developed for key steps in a chemoenzymatic synthesis. nih.govmdpi.com Enzymes such as imine reductases and transaminases could also be employed to install critical chiral amine functionalities with exceptional stereocontrol, providing a greener alternative to transition-metal-catalyzed routes. mdpi.com

Potential Biocatalytic Approaches for this compound Synthesis

| Potential Biocatalytic Step | Enzyme Class | Transformation | Sustainable Advantage |

|---|---|---|---|

| Core Scaffold Formation | Pictet-Spenglerase | Construction of the key tetrahydroisoquinoline (THIQ) rings. | High regio- and stereoselectivity under mild aqueous conditions. mdpi.com |

| Chiral Amine Installation | Imine Reductase (IRED) or Transaminase (ATA) | Asymmetric synthesis of chiral amine precursors. | Reduces need for metal catalysts and protecting groups; exquisite stereocontrol. mdpi.com |

| Late-Stage Functionalization | Oxidoreductases (e.g., P450 monooxygenases) | Hydroxylation or other modifications of the aromatic rings. | Enables diversification of derivatives without extensive synthetic redesign. |

Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. nih.govrsc.org By performing reactions in small, temperature-controlled reactors, flow systems offer precise control over reaction parameters, leading to higher yields, improved purity, and minimized waste. researchgate.net Key steps in the this compound synthesis, such as catalytic hydrogenations or cross-coupling reactions, are well-suited for adaptation to flow processes, which could facilitate safer and more efficient large-scale production. nih.govrsc.org

The continued evolution of synthetic chemistry, driven by the principles of sustainability and efficiency, holds immense promise for the future production of this compound. By integrating advanced catalytic methods, biocatalysis, and flow technologies, it will be possible to not only produce this potent compound more sustainably but also to accelerate the discovery and development of its next-generation derivatives.

Conclusion

Summary of Jorumycin's Current Academic Research Standing

Current academic research on this compound primarily focuses on its synthesis and the exploration of its potential as an antitumor agent. This compound has demonstrated potent cytotoxicity against various cancer cell lines, including lung, prostate, and colon cancer, with reported IC50 values in the nanomolar range. nih.govcaltech.edu This potent activity has driven efforts to develop efficient and scalable synthetic routes to access this compound and its analogs.

Early synthetic strategies often mimicked the compound's putative biosynthetic pathway, relying on methods like the Pictet-Spengler reaction. nih.govcaltech.edu More recent research has explored non-biomimetic approaches, leveraging modern transition-metal catalysis and asymmetric synthesis techniques. blogspot.comresearchgate.netnih.govcaltech.educaltech.eduacs.orgacs.org These advanced synthetic methods aim to overcome the limitations of isolation from natural sources, which would require large amounts of biological material for even small quantities of the compound. nih.gov The development of concise total syntheses, such as those enabled by asymmetric catalysis, allows for the preparation of this compound and structurally diverse analogs, facilitating further drug discovery research and structure-activity relationship (SAR) investigations. blogspot.comresearchgate.netnih.govcaltech.educaltech.eduacs.orgacs.org

Beyond synthesis, academic research is also investigating the mechanism of action of this compound and related bis-THIQ compounds. Studies have explored its interaction with biological targets, such as DNA, and its effects on cellular processes like cell cycle arrest and apoptosis in cancer cell lines. acs.orgacs.orgresearchgate.net The success of related marine-derived compounds, such as trabectedin (B1682994) (Yondelis), in clinical settings for treating certain cancers has further motivated the exploration of this compound's pharmaceutical properties. blogspot.comresearchgate.netcaltech.edunih.gov

Outlook on Future Contributions of this compound Research to Chemical Biology and Medicine

The ongoing academic research on this compound holds significant promise for future contributions to chemical biology and medicine. The advancements in synthetic methodologies provide access to this compound and, importantly, a diverse array of non-natural analogs that were previously difficult or impossible to obtain. nih.govcaltech.educaltech.edu This expanded access is crucial for comprehensive SAR studies, allowing researchers to identify structural features critical for potency and selectivity.

Future research in chemical biology can utilize synthetic this compound and its analogs as molecular probes to further elucidate their precise mechanisms of action at the molecular and cellular levels. Understanding how these compounds interact with DNA, proteins (such as HSP90 or the RET enzyme, as suggested by some studies), or other biological targets will be key to developing improved therapeutic agents. acs.orgresearchgate.net The ability to synthesize modified versions of this compound will enable the study of how subtle structural changes impact biological activity, paving the way for the rational design of more effective and less toxic drug candidates.

Q & A

Q. What are the key structural features of Jorumycin, and how do they influence its bioactivity?

this compound is a pentacyclic bis-tetrahydroisoquinoline alkaloid with a highly oxidized carbon skeleton. Its C-ring contains a semi-aldehyde functional group, which is hypothesized to act as a methylene ion precursor for covalent DNA binding . Structural analogs like Jorunnamycin A differ by a cyano substituent, which may alter DNA interaction dynamics . Researchers should employ spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling to correlate structural motifs (e.g., quinone moieties) with observed bioactivity, such as DNA cleavage or cytotoxicity .

Q. What synthetic strategies are commonly employed for this compound’s total synthesis?

A two-step strategy is prominent: (1) cross-coupling reactions to assemble the carbon skeleton and (2) enantioselective hydrogenation to install stereochemistry. The Stoltz group optimized an asymmetric catalytic hydrogenation step to achieve the correct stereoisomer, diverging from biosynthetic pathways . Methodologically, researchers should prioritize modular approaches to enable late-stage diversification, such as introducing unnatural substituents for structure-activity relationship (SAR) studies .

Q. How can researchers validate the purity and identity of newly synthesized this compound analogs?

Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, include X-ray crystallography to resolve stereochemical ambiguities. Known compounds require cross-referencing with published spectral data .

Advanced Research Questions

Q. What experimental approaches can elucidate this compound’s mechanism of DNA interaction?

Design assays to differentiate between covalent DNA binding (via semi-aldehyde-mediated alkylation) and oxidative DNA damage (via reactive oxygen species, ROS). Under aerobic conditions, this compound induces double-strand DNA breaks via superoxide and hydroxyl radicals, detectable via gel electrophoresis and ROS-specific probes (e.g., fluorescent dyes). Anaerobic experiments can isolate alkylation effects .

Q. How should researchers address contradictions in reported mechanisms of action?

Some studies emphasize DNA alkylation, while others highlight ROS-mediated damage. To reconcile these, conduct comparative studies under controlled oxygen levels and use inhibitors (e.g., superoxide dismutase for ROS quenching). Quantitative PCR or comet assays can quantify DNA damage types .

Q. What strategies optimize this compound’s synthetic yield and stereochemical fidelity?

Optimize reaction parameters (temperature, catalyst loading) for enantioselective hydrogenation. Stoltz’s work demonstrates that palladium-based catalysts with chiral ligands enhance stereocontrol. Kinetic studies and density functional theory (DFT) calculations can identify rate-limiting steps and transition states .

Q. How can late-stage functionalization improve this compound’s pharmacological profile?

Introduce functional groups (e.g., fluorinated or PEGylated moieties) at the final synthesis stages to enhance solubility or metabolic stability. Use click chemistry or C–H activation for site-specific modifications. Evaluate changes via in vitro cytotoxicity assays (e.g., against cancer cell lines) and pharmacokinetic studies .

Methodological Guidance

Designing experiments to study this compound’s aerobic vs. anaerobic bioactivity:

- Aerobic conditions: Incubate this compound with DNA in the presence of oxygen, and measure ROS production using fluorescent probes (e.g., DCFH-DA).

- Anaerobic conditions: Use a glovebox or oxygen scavengers (e.g., sodium dithionite) to eliminate ROS effects, focusing on alkylation via mass spectrometry to detect DNA adducts .

Analyzing contradictory data in SAR studies:

Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish structural contributions to bioactivity. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Ethical considerations for in vitro and in vivo studies:

Ensure compliance with institutional review boards (IRBs) for cell line sourcing and animal protocols. Document synthetic procedures in detail for reproducibility, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry’s experimental reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products